1-((4-Isopropylphenyl)sulfonyl)piperidine
CAS No.: 313266-21-6
Cat. No.: VC21402726
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313266-21-6 |
|---|---|
| Molecular Formula | C14H21NO2S |
| Molecular Weight | 267.39g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3 |
| Standard InChI Key | MLPQLHCHYXHNGF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Introduction
Chemical Properties and Structure
1-((4-Isopropylphenyl)sulfonyl)piperidine, also known by its alternative name 1-[(4-isopropylphenyl)sulfonyl]piperidine, possesses specific chemical properties that define its behavior and potential applications in various contexts. The compound is identified by a unique set of chemical identifiers as detailed in Table 1.
Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 313266-21-6 |
| Molecular Formula | C14H21NO2S |
| Molecular Weight | 267.39 g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3 |
| Standard InChIKey | MLPQLHCHYXHNGF-UHFFFAOYSA-N |
| SMILES Notation | CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
| PubChem Compound ID | 767405 |
Table 1: Chemical identifiers and physical properties of 1-((4-Isopropylphenyl)sulfonyl)piperidine
Structural Features
The structural composition of 1-((4-Isopropylphenyl)sulfonyl)piperidine includes several key features that contribute to its chemical behavior:
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A piperidine ring: A six-membered heterocyclic ring containing a nitrogen atom
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A sulfonyl group (SO2): Connecting the piperidine to the phenyl ring and introducing polarity to the molecule
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A 4-isopropylphenyl group: A benzene ring with an isopropyl substituent at the para position
This unique combination of structural elements contributes to the compound's chemical reactivity patterns and potential biological interactions. The presence of both the piperidine nitrogen (a basic center) and the sulfonyl group (a hydrogen bond acceptor) enables the molecule to engage in multiple types of interactions with potential biological targets.
Synthesis and Related Compounds
Structurally Related Compounds
Several compounds share structural similarities with 1-((4-Isopropylphenyl)sulfonyl)piperidine, demonstrating the versatility of this chemical scaffold:
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1-[(4-isopropylphenyl)sulfonyl]piperidine-4-carboxylic acid: A closely related compound used in proteomics research with a molecular formula of C15H21NO4S and a molar mass of 311.4 g/mol
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PSP205: Described as a "novel phenyl sulfonyl piperidine" with demonstrated biological activity in cancer research
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1-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]PIPERIDINE: A compound with structural similarities but containing an isothiocyanate group instead of an isopropyl group
These related compounds highlight the versatility of the sulfonylpiperidine scaffold and its potential for modification to achieve various chemical and biological properties.
| Biological Parameter | Observed Effect |
|---|---|
| Cell Death Mechanism | Induces apoptotic cell death |
| Cellular Pathway | Acts on IRE1-TRAF2-JNK pathway |
| Autophagic Response | Induces ER-stress-mediated autophagy |
| Synergistic Activity | Works with proteasome and topoisomerase inhibitors |
| Gene Expression | Decreases COPB2 expression |
Table 2: Biological activities observed with the phenyl sulfonyl piperidine PSP205
Transcriptome analysis of cells exposed to PSP205 revealed transcriptional upregulation of genes associated with the ER stress response or unfolded protein response (UPR), in addition to vesicle transport . This suggests that compounds with the phenyl sulfonyl piperidine structure may influence fundamental cellular processes related to protein folding and trafficking.
Research Context and Future Directions
Pharmaceutical Research Applications
The sulfonylpiperidine scaffold, including compounds like 1-((4-Isopropylphenyl)sulfonyl)piperidine, has potential applications in drug discovery for several reasons:
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The structural features allow for multiple interaction points with biological targets
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The scaffold can be modified to optimize physicochemical properties
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The combination of lipophilic and hydrophilic regions within the molecule may contribute to favorable pharmacokinetic properties
Chemical Tools and Probes
Compounds like 1-((4-Isopropylphenyl)sulfonyl)piperidine may serve as chemical tools or probes for studying biological systems, particularly in:
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Proteomics research: Where related compounds have been utilized to study protein interactions
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Chemical biology: As tools to explore specific cellular pathways
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Structure-activity relationship studies: To understand how structural modifications affect biological activity
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